HT-2157

Description

Propriétés

IUPAC Name |

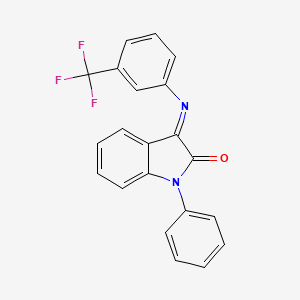

1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGMRVPXUBHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032019 | |

| Record name | HT-2157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303149-14-6, 1000273-87-9 | |

| Record name | 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303149-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-2157, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-2157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HT-2157, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HT-2157: A Technical Guide to its Mechanism of Action as a Galanin-3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract: HT-2157, also known as SNAP-37889, is a selective, high-affinity, competitive antagonist of the galanin-3 receptor (Gal3).[1][2][3][4] This document provides an in-depth technical overview of its mechanism of action, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its interaction with the Gal3 signaling pathway. Although development of this compound was discontinued due to safety concerns, its properties as a selective Gal3 antagonist make it a valuable research tool for understanding the role of the galanin system in various physiological and pathological processes.[2]

Core Mechanism of Action: Competitive Antagonism of the Gal3 Receptor

This compound exerts its pharmacological effects by directly competing with the endogenous neuropeptide galanin for binding to the Gal3 receptor, a G-protein coupled receptor (GPCR). By binding to the receptor without activating it, this compound prevents the downstream signaling cascade that is normally initiated by galanin. This blockade of Gal3 receptor signaling is the primary mechanism through which this compound produces its physiological effects, which include anxiolytic and antidepressant-like activities in preclinical models, as well as a reduction in the self-administration of rewarding substances like ethanol.[1][2][3]

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding affinities and functional potency of this compound.

| Parameter | Species | Receptor | Value |

| Ki | Human | Gal3 | 17.44 ± 0.01 nM[1] |

| Ki | Human | Gal1 | >10,000 nM[1][3] |

| Ki | Human | Gal2 | >10,000 nM[1][3] |

Signaling Pathway

The Gal3 receptor primarily couples to Gi/o proteins. Upon activation by galanin, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, blocks this interaction and the subsequent signaling cascade. In the central nervous system, antagonism of Gal3 receptors by this compound has been shown to increase the release of serotonin, which is thought to contribute to its antidepressant and anxiolytic effects.[2]

References

The Multifaceted Functions of the Galectin-3 Receptor: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the Galectin-3 (GAL-3) receptor's core functions, offering researchers, scientists, and drug development professionals a detailed resource on its intricate roles in cellular signaling, disease pathogenesis, and as a therapeutic target. GAL-3, a unique chimera-type galectin, is a pivotal player in a wide array of biological processes, including inflammation, cancer progression, and fibrosis. Its diverse functions are dictated by its location, whether intracellular or extracellular, and its interaction with a multitude of binding partners.

Core Functions and Mechanisms of Action

Galectin-3 is a β-galactoside-binding lectin characterized by a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain that facilitates oligomerization.[1][2] This structure allows GAL-3 to act as a molecular scaffold, cross-linking cell surface glycoproteins and glycolipids to form lattices that modulate receptor signaling and cellular adhesion.[3] Intracellularly, GAL-3 participates in various processes including pre-mRNA splicing and regulation of apoptosis.[2]

Extracellularly, GAL-3 is secreted through a non-classical pathway and interacts with a vast repertoire of cell surface receptors and extracellular matrix (ECM) components. These interactions are central to its role in mediating cell-cell and cell-matrix adhesion, cell migration, and immune responses.[2][4] The functional diversity of GAL-3 is underscored by its involvement in seemingly contradictory processes, such as both promoting and inhibiting apoptosis, depending on its subcellular localization.[5]

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize key quantitative data related to GAL-3 binding affinities and its expression levels in various disease states.

Table 1: Binding Affinity of Galectin-3 for Various Ligands

| Ligand | Binding Assay | Apparent Dissociation Constant (Kd) | Reference(s) |

| Asialofetuin (ASF) | Solid-Phase ELISA | 4 µM | [6] |

| Asialofetuin (ASF) | Solid-Phase Assay | 5.3 - 6.9 µM | [7][8] |

| Advanced Glycation End Products (AGE)-BSA | Radio-ligand Binding | 3.5 x 10⁷ M⁻¹ (Association Constant) | [9][10] |

| Laminin | Solid-Phase Assay | 0.1 µM | [7] |

| Fibronectin | Solid-Phase Assay | 0.4 µM | [7] |

| Collagen IV | Solid-Phase Assay | 0.6 µM | [7] |

| Lactose | NMR Titration | 0.13 mM | [11] |

| 3'Sialyllactose (3'SL) | NMR Titration | ~1.8-fold higher affinity than lactose | [12] |

| GM1 Pentasaccharide | NMR Titration | ~2.5-fold lower affinity than lactose | [12] |

| Microbial Glycans (e.g., S. pneumoniae type 43) | Glycan Array | 0.24 µM | [13] |

Table 2: Expression and Circulating Levels of Galectin-3 in Disease

| Disease | Tissue/Fluid | Method | Key Quantitative Findings | Reference(s) |

| Cancer | ||||

| Breast Cancer | Serum | ELISA | Significantly elevated in all stages vs. healthy controls (p < 0.0001). | [14] |

| Colon Cancer | Serum | ELISA | Significantly elevated in all stages vs. healthy controls (p < 0.0235). | [14] |

| Lung Cancer | Serum | ELISA | Significantly elevated in all stages vs. healthy controls (p < 0.0005). | [14] |

| Thyroid Cancer (Papillary) | Tissue | qRT-PCR & IHC | Significant increase in both mRNA and protein levels compared to benign lesions. | [5] |

| Oral Squamous Cell Carcinoma | Tissue | IHC | Median 256 cells/mm² in T2 vs. 103 cells/mm² in T1 tumors (p = 0.032). | [15] |

| Lung Squamous Cell Carcinoma | Tissue | IHC | Higher expression in advanced stages (p=0.012) and with nodal metastasis (p=0.013). | [16] |

| Fibrotic Diseases | ||||

| Idiopathic Pulmonary Fibrosis (IPF) | Serum | ELISA | Mean of 8.4 ng/ml in patients vs. 8.2 ng/ml in controls. | [12] |

| Interstitial Lung Abnormalities | Serum | ELISA | Men: Q4 (15.5–54.4 ng/ml), Women: Q4 (16.9–52.1 ng/ml) associated with increased odds of fibrosis. | [17] |

| Chronic Heart Failure | Plasma | ELISA | Mean of 18.6 ± 7.8 ng/mL; levels > 17.7 ng/mL associated with worse prognosis. | [18] |

| Gastrointestinal Inflammation | Serum/Tissue | ELISA/IHC | Upregulated in liver fibrosis, NASH, ulcerative colitis, and Crohn's disease. | [19] |

Key Signaling Pathways Modulated by Galectin-3

GAL-3 functions as a critical regulator of several key signaling pathways implicated in cell fate decisions and disease progression.

Wnt/β-catenin Signaling

GAL-3 can positively regulate the Wnt/β-catenin pathway. It promotes the stabilization and nuclear translocation of β-catenin by inhibiting the activity of Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. This inhibition is often mediated through the PI3K/Akt pathway.[1][20][21][22]

PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. GAL-3 can activate this pathway, often as an upstream event to modulate other signaling cascades like the Wnt/β-catenin pathway.[10][23] Activation of PI3K by GAL-3 can lead to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets.

TGF-β Signaling

Transforming growth factor-β (TGF-β) is a potent profibrotic cytokine. GAL-3 can potentiate TGF-β signaling by interacting with TGF-β receptors and αv integrins, thereby promoting TGF-β1 activation and downstream signaling cascades, including both Smad-dependent and -independent pathways.[5][9][24][25] This crosstalk is a critical driver of fibrosis in various organs.

Toll-like Receptor (TLR) Signaling

GAL-3 can act as a natural ligand for Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system.[2][26] This interaction can trigger pro-inflammatory signaling pathways, leading to the production of inflammatory cytokines and contributing to the pathogenesis of inflammatory diseases.[27][28]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the functions of GAL-3.

Co-Immunoprecipitation (Co-IP) for Identifying Galectin-3 Binding Partners

This protocol describes the immunoprecipitation of GAL-3 to identify its interacting proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

Anti-Galectin-3 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot reagents

-

Mass spectrometer for protein identification

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add isotype control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube. Add the anti-Galectin-3 antibody and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for unbiased identification of binding partners.

Western Blot Analysis of Galectin-3 Mediated Signaling

This protocol details the detection of changes in protein expression and phosphorylation status in response to GAL-3.

Materials:

-

Cell culture reagents

-

Recombinant Galectin-3 or Galectin-3 inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with recombinant GAL-3 or a GAL-3 inhibitor for the desired time points.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., against a phosphorylated signaling protein) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total protein or a loading control (e.g., β-actin) to confirm equal protein loading.

Boyden Chamber (Transwell) Assay for Cell Migration

This assay is used to quantify the chemotactic or chemokinetic effects of GAL-3 on cell migration.[4][29][30][31][32]

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Cell culture medium (serum-free and serum-containing)

-

Recombinant Galectin-3

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., serum or recombinant GAL-3) to the lower chamber.

-

Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration sufficient for cell migration (typically 4-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixing solution. Stain the cells with a suitable staining solution.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope.

Conclusion

Galectin-3 is a pleiotropic protein with a complex and context-dependent range of functions. Its role as a receptor and a modulator of key signaling pathways places it at the crossroads of cellular homeostasis and disease. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further unravel the intricate biology of GAL-3 and to facilitate the development of novel therapeutic strategies targeting this multifaceted molecule.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Many Roles of Galectin-3, a Multifaceted Molecule, in Innate Immune Responses against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-3– and phospho-caveolin-1–dependent outside-in integrin signaling mediates the EGF motogenic response in mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Characterization of Galectin Fusion Proteins with Glycoprotein Affinity Columns and Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Binding of polysaccharides to human galectin-3 at a noncanonical site in its carbohydrate recognition domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crosstalk between WNT and STAT3 is mediated by galectin-3 in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Clinical Significance of Galectin-3 Expression in Squamous Cell Carcinoma of Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Galectin-3 Is Associated with Restrictive Lung Disease and Interstitial Lung Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prognostic value of galectin-3, a novel marker of fibrosis, in patients with chronic heart failure: data from the DEAL-HF study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Galectin-3 mediates nuclear beta-catenin accumulation and Wnt signaling in human colon cancer cells by regulation of glycogen synthase kinase-3beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Galectin-3 mediates bone marrow microenvironment-induced drug resistance in acute leukemia cells via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. TGFβ Regulates Galectin-3 Expression through Canonical Smad3 Signaling Pathway in Nucleus Pulposus Cells: Implications in Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Novel Galectin-3 Roles in Neurogenesis, Inflammation and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Galectin-3 is a sensor-regulator of toll-like receptor pathways in synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. merckmillipore.com [merckmillipore.com]

- 32. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

HT-2157: A Comprehensive Technical Guide to a Selective Galanin-3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HT-2157 (also known as SNAP 37889), a selective, high-affinity, and competitive antagonist of the galanin-3 receptor (GalR3). GalR3, a G protein-coupled receptor (GPCR) predominantly coupled to Gαi/o proteins, is implicated in a variety of physiological processes, including mood regulation, anxiety, and reward pathways. This document consolidates available preclinical data on this compound, detailing its binding affinity, in vitro functional activity, and in vivo pharmacological effects. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visualized. While showing promise in preclinical models, the clinical development of this compound was discontinued due to safety concerns, the specifics of which are not publicly detailed. This guide serves as a comprehensive resource for researchers investigating the galaninergic system and the therapeutic potential of GalR3 antagonism.

Introduction

Galanin is a neuropeptide that exerts its effects through three receptor subtypes: GalR1, GalR2, and GalR3.[1] Of these, GalR3 has emerged as a significant target for therapeutic intervention, particularly in the context of neuropsychiatric disorders. This compound is a non-peptide small molecule that acts as a selective antagonist for the GalR3 receptor.[2] Preclinical studies have demonstrated its potential anxiolytic and antidepressant-like effects, as well as its ability to modulate reward-seeking behaviors.[3][4][5] This guide aims to provide a detailed technical overview of the pharmacological profile of this compound.

Core Data

Binding Affinity

This compound exhibits high affinity and selectivity for the human Galanin-3 receptor. The binding affinity is typically determined through radioligand displacement assays.

Table 1: Binding Affinity of this compound for Human Galanin Receptors

| Receptor | Ligand | Ki (nM) | Cell Line | Reference |

| GalR3 | This compound | 17.44 ± 0.01 | LMTK- | [3] |

| GalR1 | This compound | > 10,000 | LMTK- | [3] |

| GalR2 | This compound | > 10,000 | LMTK- | [3] |

In Vitro Functional Activity

The functional antagonism of this compound at the GalR3 receptor has been demonstrated through the inhibition of galanin-induced downstream signaling. As GalR3 is coupled to Gαi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][6]

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Effect of this compound | Kb (nM) | Cell System | Reference |

| Adenylyl Cyclase Inhibition | Competitive antagonist, produces concentration-dependent rightward shifts of the galanin concentration-effect curve. | 29 | Modified HEK-293 cells |

In Vivo Efficacy

Preclinical studies in rodents have investigated the behavioral effects of this compound, suggesting potential anxiolytic, antidepressant, and anti-addictive properties.

Table 3: Summary of In Vivo Studies with this compound

| Animal Model | Species | Dose and Route | Key Findings | Reference |

| Social Interaction Test | Rat | 3, 10, 30 mg/kg, p.o. (acute) | Dose-dependent increase in social interaction time. | [5] |

| Vogel Conflict Test | Rat | 3, 10 mg/kg, i.p. | Increased punished drinking. | |

| Forced Swim Test | Rat | 3, 10 mg/kg, p.o. (acute) | Decreased immobility and increased swimming time. | |

| Operant Responding for Ethanol | Alcohol-preferring rats | 30 mg/kg, i.p. | Reduced operant responding for ethanol, sucrose, and saccharin. | [3][7] |

| Cue-Induced Reinstatement of Alcohol-Seeking | Alcohol-preferring rats | 30 mg/kg, i.p. | Reduced cue-induced reinstatement of ethanol-seeking. | [4][7] |

Pharmacokinetics

Signaling Pathways

The Galanin-3 receptor is a class A G protein-coupled receptor that primarily signals through the Gαi/o pathway.[1][6] Upon activation by an agonist like galanin, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). This compound, as a competitive antagonist, blocks the binding of galanin to GalR3, thereby preventing this signaling cascade.

Caption: Galanin-3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for the GalR3 receptor using a competition binding assay with a radiolabeled ligand.[9][10]

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes expressing the human GalR3 receptor.

-

Radioligand: [125I]-Galanin.

-

Unlabeled this compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and cocktail.

-

Multi-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing GalR3 in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a multi-well plate, add binding buffer, a fixed concentration of [125I]-Galanin (typically at its Kd concentration), and varying concentrations of this compound. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled galanin.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This protocol outlines a method to assess the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of adenylyl cyclase.[11]

Experimental Workflow:

Caption: Adenylyl Cyclase Assay Workflow.

Materials:

-

Cells stably expressing the human GalR3 receptor (e.g., HEK293).

-

This compound.

-

Galanin.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

-

Multi-well plates.

Procedure:

-

Cell Culture: Plate GalR3-expressing cells in multi-well plates and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of galanin (agonist) and forskolin to each well. Forskolin is used to stimulate adenylyl cyclase and create a measurable window for inhibition.

-

Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The data will show a reversal of the galanin-induced inhibition of forskolin-stimulated cAMP production. From this, the potency of this compound as an antagonist can be determined.

In Vivo Behavioral Assays

The Vogel conflict test is used to assess the anxiolytic potential of a compound by measuring its ability to increase punished drinking behavior in water-deprived rats.[12][13][14][15][16][17]

Procedure Outline:

-

Water Deprivation: Rats are typically water-deprived for 24-48 hours prior to the test.

-

Drug Administration: Animals are administered this compound or vehicle at specified doses and routes.

-

Test Session: The rat is placed in an experimental chamber with a drinking spout. After a certain number of licks (e.g., 20), a mild electric shock is delivered through the spout.

-

Data Collection: The number of licks and shocks received during a fixed period (e.g., 5 minutes) is recorded.

-

Interpretation: Anxiolytic compounds are expected to increase the number of shocks the animals are willing to tolerate to drink, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.

This test evaluates the anxiolytic effects of a compound by measuring the amount of time a rat spends in active social interaction with an unfamiliar conspecific.[9][14][18][19][20]

Procedure Outline:

-

Habituation: Rats are habituated to the testing arena.

-

Drug Administration: Animals are treated with this compound or vehicle.

-

Test Session: Pairs of unfamiliar rats (both treated with the same compound) are placed in the arena, and their social interactions (e.g., sniffing, grooming, following) are recorded for a set duration (e.g., 10 minutes).

-

Data Analysis: The total time spent in active social interaction is scored.

-

Interpretation: An increase in social interaction time is indicative of an anxiolytic effect.

Clinical Development and Discontinuation

This compound entered Phase I/II clinical trials for major depressive disorder (NCT01413932). However, all human clinical trials were terminated.[2] The publicly available information cites "safety concerns" as the reason for discontinuation, but specific details regarding the nature of these safety issues have not been disclosed.

Conclusion

This compound is a potent and selective antagonist of the Galanin-3 receptor with demonstrated efficacy in preclinical models of anxiety, depression, and addiction. Its mechanism of action through the Gαi/o-coupled signaling pathway is well-characterized. This technical guide provides a comprehensive summary of the available data and methodologies related to this compound. Despite its promising preclinical profile, the termination of its clinical development underscores the challenges in translating preclinical findings to human therapeutics. The information presented here serves as a valuable resource for the scientific community to further explore the role of the galaninergic system in health and disease and to inform the development of future GalR3-targeted therapies.

References

- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Galanin-3 receptor antagonism by SNAP 37889 reduces motivation to self-administer alcohol and attenuates cue-induced reinstatement of alcohol-seeking in iP rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The galanin receptor-3 antagonist, SNAP 37889, inhibits cue-induced reinstatement of alcohol-seeking and increases c-Fos expression in the nucleus accumbens shell of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. Social interaction test [apo.ansto.gov.au]

- 15. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. orchidscientific.com [orchidscientific.com]

- 18. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Anxiolytic Treatment Impairs Helping Behavior in Rats [frontiersin.org]

- 20. tandfonline.com [tandfonline.com]

The Discovery and Pharmacological Profile of SNAP-37889: A Selective Galanin Receptor 3 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SNAP-37889, chemically identified as 1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1H-indol-2-one, has emerged as a pivotal research tool in the study of the galanin system. This document provides a comprehensive overview of the discovery, history, and pharmacological characterization of SNAP-37889. It is a potent and selective competitive antagonist of the galanin receptor 3 (GalR3), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including anxiety, depression, and addiction. This guide details the in vitro and in vivo experimental methodologies employed to elucidate the compound's mechanism of action and preclinical efficacy, presenting key quantitative data in structured tables and illustrating relevant pathways and workflows with detailed diagrams.

Introduction

The neuropeptide galanin mediates its diverse physiological effects through three receptor subtypes: GalR1, GalR2, and GalR3. The development of selective ligands for these receptors has been crucial in dissecting their individual roles. SNAP-37889 was one of the first small molecules identified with high affinity and selectivity for the GalR3 subtype, paving the way for a deeper understanding of its functions.

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for SNAP-37889 is not publicly available, a plausible synthetic route can be conceptualized based on its chemical structure. The synthesis of the 1-phenyl-1H-indol-2-one core is a key step, likely followed by a condensation reaction with 3-(trifluoromethyl)aniline to form the imine linkage.

Conceptual Synthetic Pathway

A potential synthetic approach could involve the reaction of isatin with a phenylating agent to introduce the phenyl group at the 1-position of the indole ring. Subsequent reaction of the resulting N-phenylisatin with 3-(trifluoromethyl)aniline would yield the final product, SNAP-37889. Purification would likely involve chromatographic techniques to ensure high purity for biological assays.

Pharmacological Characterization

The pharmacological profile of SNAP-37889 has been extensively characterized through a series of in vitro and in vivo studies, establishing it as a selective and potent GalR3 antagonist.

In Vitro Pharmacology

SNAP-37889 exhibits high affinity for the human GalR3 receptor.[1] Competitive radioligand binding assays using membranes from cells expressing recombinant human galanin receptors have been instrumental in determining its binding profile.[1]

Table 1: Binding Affinity of SNAP-37889 at Human Galanin Receptors

| Receptor Subtype | Ki (nM) |

| GalR1 | >10,000 |

| GalR2 | >10,000 |

| GalR3 | 17.44 ± 0.01 |

Data from Swanson et al., 2005.[1]

Functional assays have confirmed the competitive antagonist nature of SNAP-37889 at the GalR3 receptor.[1] GalR3 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. SNAP-37889 has been shown to concentration-dependently block galanin-induced inhibition of adenylyl cyclase.[1]

Table 2: Functional Antagonism of SNAP-37889 at the Human GalR3 Receptor

| Assay | Parameter | Value |

| Adenylyl Cyclase Inhibition | pKb | 7.54 |

| Kb (nM) | 29 |

Data from Swanson et al., 2005.

In Vivo Pharmacology

Preclinical studies in various animal models have demonstrated the potential therapeutic utility of SNAP-37889 in mood and substance use disorders.

In the Vogel conflict test, a model of anxiety, acute administration of SNAP-37889 significantly increased punished drinking in rats, an effect comparable to the anxiolytic drug chlordiazepoxide (CDP).

Table 3: Anxiolytic-like Effects of SNAP-37889 in the Vogel Conflict Test in Rats

| Treatment (mg/kg, i.p.) | Number of Licks | Number of Shocks |

| Vehicle | ~15 | ~10 |

| SNAP-37889 (3) | ~30 | ~25 |

| SNAP-37889 (10) | ~45 | ~40 |

| CDP (5) | ~45 | ~40 |

*p < 0.05 compared to vehicle. Data are approximate values based on graphical representations in Swanson et al., 2005.

In the rat forced swim test, a widely used model for screening antidepressant drugs, acute treatment with SNAP-37889 dose-dependently decreased immobility time and increased swimming time.

Table 4: Antidepressant-like Effects of SNAP-37889 in the Rat Forced Swim Test

| Treatment (mg/kg, p.o.) | Immobility Time (s) | Swimming Time (s) |

| Vehicle | ~150 | ~100 |

| SNAP-37889 (3) | ~100 | ~150 |

| SNAP-37889 (10) | ~75 | ~175 |

| SNAP-37889 (30) | ~50 | ~200 |

*p < 0.05 compared to vehicle. Data are approximate values based on graphical representations in Swanson et al., 2005.

SNAP-37889 has been shown to reduce operant responding for ethanol, sucrose, and saccharin in alcohol-preferring rats. It also attenuates cue-induced reinstatement of alcohol-seeking behavior, suggesting a role for GalR3 in the motivational aspects of addiction.

Mechanism of Action

The primary mechanism of action of SNAP-37889 is the competitive antagonism of the GalR3 receptor. By blocking the binding of the endogenous ligand galanin, SNAP-37889 prevents the activation of downstream Gi/o signaling pathways. This, in turn, leads to a disinhibition of adenylyl cyclase, resulting in maintained or increased intracellular cAMP levels.

One of the key downstream effects of GalR3 antagonism by SNAP-37889 appears to be the modulation of serotonergic neurotransmission. In microdialysis studies, SNAP-37889 was found to partially antagonize the galanin-induced reduction in hippocampal serotonin (5-HT) levels. This suggests that the anxiolytic and antidepressant-like effects of SNAP-37889 may be mediated, at least in part, by enhancing serotonergic function in key brain regions.

Experimental Protocols

In Vitro Methods

-

Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human GalR1, GalR2, or GalR3 receptor are cultured in appropriate media. Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final membrane pellet is resuspended in the assay buffer.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. Membranes are incubated with a fixed concentration of [125I]-galanin and increasing concentrations of SNAP-37889. The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Data Analysis: The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a gamma counter. The IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

-

Cell Culture: HEK-293 cells co-transfected with the human GalR3 receptor and a reporter system (e.g., a cyclic nucleotide-gated ion channel) are used.

-

Assay Procedure: Cells are plated in 384-well plates. On the day of the assay, the cells are stimulated with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of increasing concentrations of galanin, with or without pre-incubation with SNAP-37889.

-

Data Measurement: Changes in intracellular cAMP levels are measured, often indirectly through a fluorescent or luminescent reporter system that responds to cAMP levels.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 of galanin in the presence and absence of SNAP-37889. The Schild regression analysis is used to determine the pKb of the antagonist.

In Vivo Methods

-

Animals: Male rats are typically used and are water-deprived for a period (e.g., 48 hours) before the test.

-

Apparatus: The test is conducted in an operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.

-

Procedure: After a brief habituation period, the water-deprived rat is placed in the chamber. After a certain number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout. SNAP-37889 or vehicle is administered intraperitoneally (i.p.) prior to the test session. The number of licks and shocks received during a fixed period (e.g., 5 minutes) is recorded.

-

Data Analysis: An increase in the number of shocks accepted by the animal is indicative of an anxiolytic effect. Data are typically analyzed using ANOVA followed by post-hoc tests.

-

Animals: Male rats are used.

-

Apparatus: A transparent cylinder filled with water (e.g., 24-25°C) to a depth that prevents the rat from touching the bottom or escaping.

-

Procedure: The test typically consists of a pre-test session (e.g., 15 minutes) on day 1, followed by a test session (e.g., 5 minutes) on day 2. SNAP-37889 or vehicle is administered orally (p.o.) before the test session on day 2. The duration of immobility, swimming, and climbing behaviors are recorded.

-

Data Analysis: A decrease in immobility time and an increase in active behaviors (swimming or climbing) are considered indicative of an antidepressant-like effect. Data are analyzed using t-tests or ANOVA.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the ventral hippocampus.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Administration: After establishing a stable baseline of serotonin levels, galanin can be administered (e.g., via reverse dialysis through the probe) with or without systemic pre-treatment with SNAP-37889.

-

Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline.

Visualizations

Signaling Pathway

Caption: GalR3 signaling pathway and the antagonistic action of SNAP-37889.

Experimental Workflow

Caption: General workflow for in vivo behavioral experiments with SNAP-37889.

Conclusion

SNAP-37889 has proven to be an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the GalR3 receptor. Its high affinity and selectivity have enabled researchers to delineate the involvement of this receptor in anxiety, depression, and addiction-related behaviors. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the GalR3 receptor. Future studies may focus on the development of novel GalR3 antagonists with improved pharmacokinetic properties for potential clinical applications.

References

In Vitro Profile of HT-2157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT-2157, also known as SNAP 37889, is a selective, high-affinity, competitive antagonist of the galanin-3 receptor (GAL3).[1] Galanin is a neuropeptide implicated in a wide range of physiological processes, including neurotransmission, inflammation, and cellular proliferation. The GAL3 receptor, a G protein-coupled receptor (GPCR), is a key mediator of galanin's effects. This technical guide provides a comprehensive overview of the in vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Cell Line |

| Human GAL3 | 17.44 ± 0.01 nM | LMTK- cells |

| Human GAL1 | >10,000 nM | Not Specified |

| Human GAL2 | >10,000 nM | Not Specified |

Table 2: Functional Activity of this compound

| Assay | Effect | Concentration Range | Cell Line |

| Adenylyl Cyclase Inhibition (by Galanin) | Concentration-dependent rightward shift of the galanin concentration-effect curve | 0.1 - 10 µM | Modified HEK-293 cells |

Table 3: In Vitro Apoptotic Effects of this compound (SNAP 37889)

| Cell Line | Effect | Concentration | Receptor Expression |

| HMCB (epithelial) | Apoptosis | ≥10µM | Endogenous GAL3 |

| BV-2 (microglial) | Apoptosis | ≥10µM | Endogenous GAL3 |

| Peripheral Blood Mononuclear Cells (PBMCs) | Apoptosis | ≥10µM | Expresses GAL2 |

| HL-60 (promyelocytic leukemia) | Apoptosis | ≥10µM | Expresses GAL2 |

| SH-SY5Y (neuronal) | Apoptosis | ≥10µM | Lacks galanin receptor expression |

Note: The apoptotic effect of this compound (SNAP 37889) appears to be independent of GAL3 receptor expression, suggesting a potential off-target mechanism at higher concentrations.[1][2]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods and should be optimized for specific laboratory conditions.

Radioligand Binding Assay for GAL3 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human GAL3 receptor.

Materials:

-

Membrane preparations from LMTK- cells transiently expressing the human GAL3 receptor.

-

[125I]-Galanin (radioligand).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).

-

Non-specific binding control (e.g., high concentration of unlabeled galanin).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membrane preparation, [125I]-Galanin at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

Objective: To assess the antagonistic activity of this compound on galanin-mediated inhibition of adenylyl cyclase.

Materials:

-

Modified HEK-293 cells co-transfected with the human GAL3 receptor and a G-protein (e.g., Gαi).

-

Galanin (agonist).

-

This compound (test compound).

-

Forskolin (to stimulate adenylyl cyclase).

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Culture the transfected HEK-293 cells in appropriate media.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Add a fixed concentration of galanin in the presence of forskolin to stimulate adenylyl cyclase.

-

Incubate for a period to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the concentration-response curve for galanin in the presence and absence of different concentrations of this compound.

-

A rightward shift in the galanin concentration-response curve in the presence of this compound indicates competitive antagonism.

In Vitro Apoptosis Assay

Objective: To evaluate the pro-apoptotic effects of this compound on various cell lines (HL-60, BV-2, PBMCs).

Materials:

-

HL-60, BV-2, or freshly isolated PBMCs.

-

Appropriate cell culture media and supplements.

-

This compound (test compound).

-

Vehicle control (e.g., DMSO).

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).

-

Flow cytometer.

Procedure:

-

Culture the respective cell lines to the desired confluency or density. For PBMCs, isolate from whole blood using density gradient centrifugation.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 24, 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vitro Serotonin Release Assay (Adapted Protocol)

Objective: To investigate the potential of this compound to modulate serotonin release from a suitable in vitro model (e.g., rat brain slices or cultured serotonergic neurons).

Materials:

-

Rat brain slices (e.g., from the dorsal raphe nucleus) or a serotonergic cell line.

-

Artificial cerebrospinal fluid (aCSF) or appropriate culture medium.

-

This compound (test compound).

-

Galanin (agonist, for co-treatment studies).

-

Potassium chloride (KCl) or another depolarizing agent to stimulate serotonin release.

-

Serotonin ELISA kit or HPLC with electrochemical detection.

Procedure:

-

Prepare acute brain slices or culture serotonergic cells.

-

Pre-incubate the slices/cells with varying concentrations of this compound or vehicle control.

-

Stimulate serotonin release by adding a high concentration of KCl or another depolarizing agent. In some experiments, co-incubate with galanin to assess the antagonistic effect of this compound.

-

Collect the supernatant (extracellular medium) at specified time points.

-

Measure the concentration of serotonin in the supernatant using a sensitive method like ELISA or HPLC-ECD.

-

Normalize the serotonin release to the total protein content of the slices/cells.

-

Compare the amount of serotonin released in the presence and absence of this compound to determine its effect.

Signaling Pathways and Experimental Workflows

GAL3 Receptor Signaling Pathway

The GAL3 receptor is known to couple to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, galanin, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: Canonical signaling pathway of the GAL3 receptor.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound.

Caption: A workflow for the in vitro investigation of this compound.

Proposed Mechanism of this compound-Induced Apoptosis

Based on available data, the pro-apoptotic effect of this compound at higher concentrations appears to be independent of its action on the GAL3 receptor. This suggests an off-target mechanism that warrants further investigation.

Caption: A hypothesized off-target apoptosis pathway for this compound.

Conclusion

This compound is a potent and selective antagonist of the GAL3 receptor in vitro, effectively blocking galanin-induced inhibition of adenylyl cyclase. However, at higher concentrations (≥10µM), this compound induces apoptosis in a variety of cell lines, an effect that appears to be independent of GAL3 receptor expression. This suggests potential off-target activities that should be considered in the development and application of this compound. Further in vitro studies are warranted to elucidate the precise mechanisms of its pro-apoptotic effects and to fully characterize its impact on serotonergic systems. This guide provides a foundational framework for researchers to design and interpret in vitro experiments with this compound.

References

Preclinical Research on HT-2157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT-2157, also known as SNAP-37889, is a selective, high-affinity, non-peptide competitive antagonist of the galanin-3 receptor (GalR3).[1] Preclinical research has primarily focused on its potential therapeutic applications in neurological and psychiatric disorders, particularly anxiety and depression. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for key in vivo studies, and the relevant signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the galanin-3 receptor, a G protein-coupled receptor (GPCR). The GalR3 receptor is known to couple to the inhibitory Gαi/o pathway.[2] Activation of this pathway by the endogenous ligand galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] By antagonizing this receptor, this compound prevents the inhibitory effects of galanin, leading to a disinhibition of downstream signaling pathways.

Preclinical evidence suggests that the anxiolytic and antidepressant-like effects of this compound may be mediated by its action in the dorsal raphe nucleus, a key area for serotonin (5-HT) neurotransmission.[3] Galanin, acting through GalR3, has an inhibitory influence on 5-HT neurons. By blocking this inhibition, this compound is thought to enhance serotonergic transmission.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki) | GalR3 | Human | 17.44 ± 0.01 nM | [4] |

| GalR1 | Human | > 10,000 nM | [4] | |

| GalR2 | Human | > 10,000 nM | [4] | |

| Functional Antagonism (Kb) | GalR3 | Human | 38 nM | [5] |

Table 2: In Vivo Efficacy in Animal Models of Anxiety and Depression

| Model | Species | Dose Range (Route) | Key Findings | Reference |

| Social Interaction Test | Rat | 3, 10, 30 mg/kg (p.o.) | Dose-dependent increase in social interaction time. | [4] |

| Vogel Conflict Test | Rat | 3, 10 mg/kg (i.p.) | Increased punished drinking. | [4] |

| Forced Swim Test | Rat | 3, 10 mg/kg (p.o.) | Decreased immobility and increased swimming time. | [4] |

| Stress-Induced Hyperthermia | Mouse | 0.3, 3, 30 mg/kg (p.o.) | Attenuation of hyperthermic response to stress. | [4] |

| Maternal Separation-Induced Vocalizations | Guinea Pig | 3, 10, 30 mg/kg (p.o.) | Reduction in the number of vocalizations. | [4] |

Table 3: In Vivo Studies on Alcohol Consumption

| Model | Species | Dose (Route) | Key Findings | Reference |

| Operant Self-Administration | Rat (alcohol-preferring) | 30 mg/kg (i.p.) | Reduced motivation to self-administer alcohol. | [6] |

| Cue-Induced Reinstatement | Rat (alcohol-preferring) | 30 mg/kg (i.p.) | Attenuated cue-induced reinstatement of alcohol-seeking. | [6] |

Experimental Protocols

In Vitro Assays

Receptor Binding Assay: Binding affinities of this compound were determined using membranes from LMTK- cells transiently expressing human GalR1, GalR2, or GalR3.[4] The assay was performed using a radioligand displacement method with a suitable radiolabeled galanin analog.

Functional Antagonism Assay (Adenylyl Cyclase Activity): The ability of this compound to antagonize galanin-induced inhibition of adenylyl cyclase was assessed in HEK-293 cells transiently co-transfected with the human GalR3 receptor and Gαz.[7] Cells were stimulated with galanin in the presence of varying concentrations of this compound, and the production of cAMP was measured. A Schild regression analysis was used to determine the Kb value.[5]

In Vivo Behavioral Assays

General Considerations: All animal procedures were conducted in accordance with the National Institutes of Health Guide for the Care and Use of Laboratory Animals and with the approval of the relevant Institutional Animal Care and Use Committees.[4]

Social Interaction Test (Rat):

-

Apparatus: A dimly lit (e.g., 18 Lux) open field arena (e.g., 67 × 57 × 30 cm).[8]

-

Procedure: Two unfamiliar, weight-matched male rats are placed in opposite corners of the arena. Their behavior is recorded for a set period (e.g., 10 minutes). The total time spent in active social behaviors (e.g., sniffing, grooming, following) is scored by an observer blind to the treatment conditions.[8]

-

Dosing: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., 3, 10, 30 mg/kg) prior to testing.

Vogel Conflict Test (Rat):

-

Apparatus: An operant chamber equipped with a drinking spout connected to a water source and a shock generator.[9][10]

-

Procedure: Rats are water-deprived for a period (e.g., 48 hours) prior to the test. During the test session, licking the spout results in the delivery of a brief, mild electric shock after a certain number of licks (e.g., every 20th lick).[10][11] The number of shocks received during a fixed period (e.g., 3 minutes) is recorded as a measure of punished drinking.[11]

-

Dosing: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 3, 10 mg/kg) before the test session.

Forced Swim Test (Rat):

-

Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 25 ± 1°C) to a depth where the rat cannot touch the bottom.[12][13]

-

Procedure: The test typically consists of two sessions. A pre-test session (e.g., 15 minutes) is conducted 24 hours before the test session to induce a stable level of immobility.[12][14] During the 5-minute test session, the duration of immobility (making only movements necessary to keep the head above water) is recorded.[12][15]

-

Dosing: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., 3, 10 mg/kg) before the test session.

Signaling Pathways and Experimental Workflows

GalR3 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Galanin-3 Receptor (GalR3) and the inhibitory effect of this compound.

Caption: GalR3 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Behavioral Testing

The following diagram outlines a typical workflow for preclinical behavioral studies with this compound.

Caption: General experimental workflow for in vivo behavioral testing.

Conclusion

The preclinical data for this compound strongly support its profile as a selective and potent GalR3 antagonist with significant anxiolytic and antidepressant-like properties in various animal models. Its mechanism of action, centered on the disinhibition of serotonergic pathways, presents a novel approach for the treatment of mood disorders. Furthermore, emerging evidence suggests its potential in reducing alcohol-seeking behavior. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

- 1. This compound [medbox.iiab.me]

- 2. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correction for Swanson et al,. For the article Anxiolytic- and antidepressantlike profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galanin-3 receptor antagonism by SNAP 37889 reduces motivation to self-administer alcohol and attenuates cue-induced reinstatement of alcohol-seeking in iP rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5.2. Social Interaction Test [bio-protocol.org]

- 9. VOGEL TEST [panlab.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. orchidscientific.com [orchidscientific.com]

- 12. Forced swimming test [bio-protocol.org]

- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 14. researchgate.net [researchgate.net]

- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

The GAL-3 Antagonist HT-2157: A Technical Guide to its Effects on Serotonin Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of HT-2157, a selective galanin-3 (GAL-3) receptor antagonist, with a specific focus on its mechanism of action related to serotonin (5-HT) release. This compound, also known as SNAP-37889, has demonstrated potential as an anxiolytic and antidepressant agent through its modulation of the serotonergic system. This document details the underlying signaling pathways, presents available quantitative data, and outlines key experimental protocols for studying the effects of this compound. Visualizations of the signaling cascade and experimental workflows are provided to facilitate a deeper understanding of its core functions.

Introduction

This compound (SNAP-37889) is a selective, non-peptide antagonist of the galanin-3 (GAL-3) receptor.[1] The neuropeptide galanin is known to be co-localized with serotonin in the dorsal raphe nucleus and plays a significant role in modulating mood and stress responses, often by inhibiting serotonergic neurotransmission.[2] By blocking the GAL-3 receptor, this compound has been shown to increase the release of serotonin, which is believed to underpin its observed anxiolytic and antidepressant-like effects in preclinical studies.[1] However, it is important to note that all human clinical trials for this compound were terminated due to safety concerns.[1] Despite this, the study of this compound and its mechanism of action provides valuable insights into the role of the GAL-3 receptor in regulating serotonin release and its potential as a therapeutic target.

Mechanism of Action: Modulating Serotonin Release

The primary mechanism by which this compound influences serotonin release is through the antagonism of the GAL-3 receptor, which is predominantly located on serotonergic neurons in the dorsal raphe nucleus.[2] The GAL-3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o pathway. Activation of this pathway by the endogenous ligand, galanin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to a reduction in serotonin release from the neuron.

This compound acts as a competitive antagonist at the GAL-3 receptor, preventing galanin from binding and activating the inhibitory Gi/o pathway. This disinhibition of adenylyl cyclase allows for the maintenance of cAMP levels, thereby preventing the galanin-induced suppression of serotonin release. In essence, this compound attenuates the inhibitory influence of galanin on serotonergic transmission.[3][4]

Quantitative Data

The following table summarizes the key quantitative data available for this compound, primarily from in vitro binding assays and in vivo microdialysis studies.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| GAL-3 Receptor | 17.44 ± 0.01 nM | Human | ¹²⁵I-galanin displacement | [5] |

| GAL-1 Receptor | >10,000 nM | Human | ¹²⁵I-galanin displacement | [5] |

| GAL-2 Receptor | >10,000 nM | Human | ¹²⁵I-galanin displacement | [5] |

| Functional Activity | ||||

| Antagonism of Galanin-evoked Adenylyl Cyclase Inhibition (Kb) | 29 nM | Rat | Functional Assay | [6] |

| In Vivo Efficacy | ||||

| Anxiolytic-like Effects (Vogel Punished Drinking Test) | 3 and 10 mg/kg | Rat | Behavioral Assay | |

| Antidepressant-like Effects (Forced Swim Test) | 3 and 10 mg/kg | Rat | Behavioral Assay | |

| Reversal of Galanin-induced Reduction in Hippocampal 5-HT | Partial antagonism | Rat | In vivo microdialysis | [3][4] |

Note: Specific quantitative data on the percentage increase of basal serotonin levels with this compound alone is not extensively reported in the public literature. The primary reported effect is the antagonism of galanin-induced suppression of serotonin release.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the GAL-3 Receptor

The following diagram illustrates the signaling cascade initiated by galanin binding to the GAL-3 receptor and the subsequent modulatory effect of this compound.

Experimental Workflow: In Vivo Microdialysis

The following diagram outlines the typical workflow for an in vivo microdialysis experiment to measure this compound-induced changes in extracellular serotonin levels in the rat brain.

Logical Relationship: this compound Action and Effect

This diagram illustrates the logical progression from the binding of this compound to its ultimate effect on serotonergic neurotransmission.

Detailed Experimental Protocols

In Vivo Microdialysis for Serotonin Measurement in Rats

This protocol is a generalized procedure based on standard methods for in vivo microdialysis.

1. Materials and Reagents:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

-

Stereotaxic apparatus

-

Microdialysis probes (concentric design, 2-4 mm membrane length)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂

-

This compound solution for injection (vehicle to be determined based on solubility)

-

HPLC system with a reverse-phase C18 column and an electrochemical detector (HPLC-ECD)

-

Mobile phase for HPLC (e.g., sodium phosphate buffer, methanol, EDTA, sodium dodecyl sulfate)

-

Serotonin standards

2. Procedure:

-

Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., ventral hippocampus or dorsal raphe nucleus). Allow the animal to recover for at least 24-48 hours.

-

Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe inlet to a microinfusion pump and the outlet to a collection vial.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, begin collecting baseline dialysate samples every 20-30 minutes.

-

Drug Administration: After collecting a stable baseline (at least 3-4 samples), administer this compound via the desired route (e.g., intraperitoneal injection).

-

Post-Treatment Sample Collection: Continue to collect dialysate samples for at least 2-3 hours post-administration.

-

Sample Analysis: Inject a fixed volume of each dialysate sample into the HPLC-ECD system. Serotonin is separated on the column and detected electrochemically.

-

Data Quantification: Calculate the concentration of serotonin in each sample by comparing the peak height or area to a standard curve generated with known concentrations of serotonin. Express the results as a percentage of the average baseline concentration.

In Vitro Serotonin Release from Synaptosomes

This protocol describes a method for measuring serotonin release from isolated nerve terminals (synaptosomes).

1. Materials and Reagents:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Sucrose homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Percoll gradients (e.g., 8%, 12%, 20%)

-

Krebs-Ringer buffer (containing in mM: 118 NaCl, 4.7 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, gassed with 95% O₂/5% CO₂)

-

[³H]-Serotonin (radiolabeled serotonin)

-

High-potassium Krebs-Ringer buffer (depolarizing solution, with elevated KCl, e.g., 40 mM, and reduced NaCl to maintain osmolarity)

-

This compound and galanin solutions

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

2. Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at high speed to separate synaptosomes. Collect the synaptosome fraction.

-

Radiolabeling: Resuspend the synaptosomes in Krebs-Ringer buffer and incubate with [³H]-Serotonin to allow for uptake into the nerve terminals.

-

Superfusion: Place the radiolabeled synaptosomes onto a filter in a superfusion chamber. Continuously perfuse the synaptosomes with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) to establish a stable baseline of spontaneous [³H]-Serotonin release.

-

Experimental Conditions:

-

Basal Release: Collect fractions of the perfusate to measure spontaneous release.

-

Drug Application: Introduce this compound into the perfusion buffer and continue collecting fractions. To investigate its antagonistic properties, co-perfuse with galanin.

-

Stimulated Release: Induce depolarization and exocytosis by switching to a high-potassium Krebs-Ringer buffer.

-

-

Radioactivity Measurement: Add each collected fraction to a scintillation vial with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Express the amount of [³H]-Serotonin released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period. Compare the release under different experimental conditions (basal, this compound, galanin, high K⁺).

Conclusion

This compound is a potent and selective antagonist of the GAL-3 receptor that effectively increases serotonin release by blocking the inhibitory actions of galanin on serotonergic neurons. This technical guide has provided a detailed overview of its mechanism of action, available quantitative data, and relevant experimental protocols. The provided diagrams offer a clear visualization of the key processes involved. While the clinical development of this compound has been discontinued, the study of this compound and its interaction with the galanin system continues to be a valuable area of research for understanding the complex regulation of serotonergic neurotransmission and for the identification of novel therapeutic targets for mood and anxiety disorders.

References

- 1. This compound [medbox.iiab.me]

- 2. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Galanin System and its Role in Neurological Disorders

Executive Summary